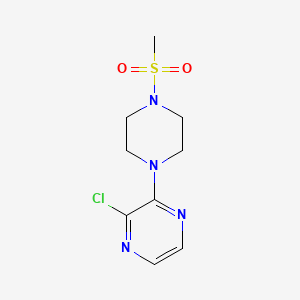

2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine, has been the subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

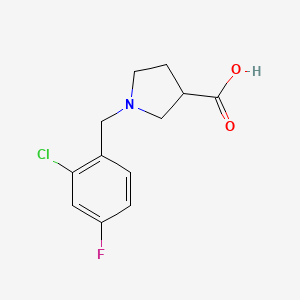

The molecular structure of this compound includes a pyrazine ring, a piperazine ring, and a methanesulfonyl group . The compound’s molecular weight is 276.74 g.Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include compounds like this compound, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Scientific Research Applications

Heterocyclic Compound Synthesis

- Synthesis of Heterocyclic Derivatives : Pyrazine derivatives serve as key intermediates in the synthesis of diverse heterocyclic compounds. For example, they are used in one-pot synthesis methods for producing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, showcasing their utility in creating complex structures under mild conditions, which is aligned with green chemistry protocols (Khazaei et al., 2015).

Antibacterial Agents

- Antibacterial Applications : Some pyrazine derivatives containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity. These compounds exhibited high activities, underscoring the potential of pyrazine derivatives as antibacterial agents (Azab et al., 2013).

Tuberculostatic Activity

- Tuberculostatic Properties : Certain pyrazine derivatives have been explored for their potential tuberculostatic activity. This includes the study of compounds synthesized from 2-chloro-3-cyanopyrazine, which demonstrated varying levels of activity against tuberculosis, highlighting the role of pyrazine derivatives in developing new treatments for infectious diseases (Foks et al., 2005).

Binding to DNA

- DNA Binding Properties : Research has also focused on understanding the physicochemical and cytotoxic properties of chlorohydrazinopyrazine derivatives, including their interaction with DNA. These studies have shown that certain pyrazine derivatives have a high affinity for DNA, with implications for their use in clinical applications and the development of new therapeutic agents (Mech-Warda et al., 2022).

Future Directions

The future directions for research on 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine could include further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in pharmaceuticals and other fields. It would also be beneficial to conduct more studies on its safety and hazards to ensure its safe use in research .

Mechanism of Action

Target of Action

It is known that pyrazine derivatives have diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .

Mode of Action

It is known that pyrazine derivatives interact with their targets to exert their effects .

Biochemical Pathways

It is known that pyrazine derivatives can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that pyrazine derivatives can have various effects at the molecular and cellular level, contributing to their diverse biological activities .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it has been observed to affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns. Additionally, this compound can alter the metabolic activity of cells by inhibiting key enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.

Properties

IUPAC Name |

2-chloro-3-(4-methylsulfonylpiperazin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O2S/c1-17(15,16)14-6-4-13(5-7-14)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUSWOHFBVQZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)

![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)